Methyl ceftazidime

Toxicology Pharmaceutical Impurity Profiling Developmental Biology

Methyl ceftazidime, also referred to as Ceftazidime EP Impurity H or Ceftazidime Methyl Ester, is a structurally characterized methyl ester derivative of the third-generation cephalosporin antibiotic ceftazidime. Its molecular formula is C₂₃H₂₄N₆O₇S₂ with a molecular weight of 560.6 g/mol.

Molecular Formula C23H24N6O7S2
Molecular Weight 560.6 g/mol
CAS No. 1354396-23-8
Cat. No. B601318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ceftazidime
CAS1354396-23-8
Synonyms(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-
Molecular FormulaC23H24N6O7S2
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
InChIInChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1
InChIKeySQQLCFFMLJEMPT-GPQTWHBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Ceftazidime (CAS 1354396-23-8): Technical Baseline for Procurement and Analytical Reference


Methyl ceftazidime, also referred to as Ceftazidime EP Impurity H or Ceftazidime Methyl Ester, is a structurally characterized methyl ester derivative of the third-generation cephalosporin antibiotic ceftazidime [1]. Its molecular formula is C₂₃H₂₄N₆O₇S₂ with a molecular weight of 560.6 g/mol [1]. This compound is primarily encountered as a process-related impurity in ceftazidime active pharmaceutical ingredient (API) synthesis, where its presence is stringently regulated due to heightened toxicological potential relative to the parent drug [2]. It is also employed as a key intermediate in certain ceftazidime manufacturing routes [3].

Methyl Ceftazidime vs. In-Class Analogs: Why Direct Substitution is Scientifically Unjustified


Methyl ceftazidime cannot be substituted by generic ceftazidime or other cephalosporin analogs for critical applications due to fundamental differences in toxicological profile and chromatographic behavior. While the parent drug ceftazidime has an established safety profile, methyl ceftazidime exhibits quantifiably higher toxicity—demonstrated as 25-fold greater teratogenicity and 8-fold higher lethality in zebrafish embryo models [1]. Furthermore, its distinct physicochemical properties, including reduced molecular polarity and enhanced lipophilicity [2], result in unique HPLC retention characteristics essential for its role as an analytical reference standard [3]. Interchanging this impurity with a less toxic analog would invalidate toxicological risk assessments and compromise the accuracy of pharmaceutical quality control methods. The following quantitative evidence delineates these non-substitutable attributes.

Methyl Ceftazidime (CAS 1354396-23-8): Quantified Differentiation Evidence for Scientific Selection


Teratogenicity and Lethality in Zebrafish Embryo Model: Methyl Ceftazidime vs. Ceftazidime

Methyl ceftazidime (Impurity H) exhibits significantly greater developmental toxicity than the parent drug ceftazidime. In a zebrafish embryo toxicity assay, methyl ceftazidime was 25 times more teratogenic and 8 times more lethal than ceftazidime [1]. This quantifiable increase in hazard necessitates its strict control and use as a critical reference standard.

Toxicology Pharmaceutical Impurity Profiling Developmental Biology

In Silico Predicted Cytotoxicity (TC50): Methyl Ceftazidime vs. Ceftazidime

In silico predictions using quantitative structure-activity relationship (QSAR) and docking models indicate that methyl ceftazidime (Impurity H) has a significantly lower TC50 (higher cytotoxicity) than ceftazidime. The predicted TC50 for methyl ceftazidime is 1.9 mmol/L, which is approximately 20 times lower (i.e., more potent in cytotoxicity) than that of ceftazidime [1].

Computational Toxicology QSAR ADMET Prediction

Chromatographic Identification and Quantitation Limit: Methyl Ceftazidime in Ceftazidime API

Methyl ceftazidime (Impurity H) was identified as a process impurity in ceftazidime API that exceeded the 0.1% identification threshold during process development [1]. A simple HPLC method was employed to detect this impurity, and its identity was confirmed via co-injection with a synthesized standard, showing identical retention time [1]. A patent process aims to control this impurity to less than 0.1% [2].

Analytical Chemistry HPLC Method Development Pharmaceutical Quality Control

Enhanced Stability for Synthesis: Methyl Ceftazidime as a Key Intermediate

Methyl ceftazidime serves as a stable esterified intermediate in the synthesis of ceftazidime. Its esterified form enhances stability and facilitates further chemical modifications compared to the free carboxylic acid of ceftazidime [1]. The compound is characterized by a purity specification of >85% for pharmaceutical manufacturing processes [1].

Synthetic Chemistry Process Development Cephalosporin Intermediates

Methyl Ceftazidime (CAS 1354396-23-8): Critical Application Scenarios for Scientific and Industrial Use


Pharmaceutical Quality Control: Reference Standard for Ceftazidime Impurity Profiling

Methyl ceftazidime is indispensable as a reference standard for the identification, quantification, and control of Impurity H in ceftazidime API and finished drug products. Its use is mandated by the high toxicological risk demonstrated in zebrafish models (25× teratogenicity, 8× lethality) [1] and corroborated by in silico predictions [2]. It is essential for developing and validating stability-indicating HPLC methods, ensuring compliance with ICH Q3A/Q3B guidelines, and meeting EP/USP monograph requirements for related substances.

Process Development and Scale-Up: Key Intermediate in Ceftazidime Synthesis

Process chemists utilize methyl ceftazidime as a stable ester intermediate in the manufacturing route of ceftazidime. Its enhanced stability relative to the free acid [1] allows for more controlled and higher-yielding synthetic transformations. Procurement of high-purity (>85%) methyl ceftazidime ensures reliable performance in kilo-lab and pilot plant campaigns, minimizing the generation of difficult-to-remove impurities.

Toxicological Assessment and Regulatory Dossier Support

Given its 25-fold higher teratogenicity and 8-fold higher lethality compared to ceftazidime in zebrafish embryos [1], methyl ceftazidime is a critical substance for conducting specific toxicological studies required for regulatory submissions (e.g., IND, NDA, ANDA). It serves as a positive control or test article in genotoxicity and developmental toxicity assays to establish the safety margins for the impurity in the final drug product.

Analytical Method Development and Validation Services

Contract research organizations (CROs) and analytical service providers require methyl ceftazidime to develop and validate HPLC, UPLC, or LC-MS methods for ceftazidime-related substances. Its unique retention time and mass spectral profile [1] are essential for method specificity, linearity, accuracy, and precision studies, ensuring robust and regulatory-compliant analytical testing for pharmaceutical clients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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